molecular formula C24H20N2O5 B2835564 2-((8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamoyl)phenyl acetate CAS No. 922009-35-6

2-((8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamoyl)phenyl acetate

Numéro de catalogue: B2835564
Numéro CAS: 922009-35-6
Poids moléculaire: 416.433
Clé InChI: WULCZOXTYOBRFN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-((8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamoyl)phenyl acetate is a tricyclic heterocyclic compound featuring a dibenzo[b,f][1,4]oxazepine core. This structure includes:

  • 8- and 10-methyl groups on the oxazepine ring.
  • An 11-oxo moiety, rendering the compound a 10,11-dihydro derivative.

Propriétés

IUPAC Name

[2-[(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-14-8-10-22-19(12-14)26(3)24(29)18-13-16(9-11-21(18)31-22)25-23(28)17-6-4-5-7-20(17)30-15(2)27/h4-13H,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULCZOXTYOBRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4OC(=O)C)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-((8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamoyl)phenyl acetate is a member of the dibenzo[b,f][1,4]oxazepine class, characterized by its unique bicyclic structure that integrates oxazepine and carbamate functionalities. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C24_{24}H20_{20}N2_{2}O5_{5}
  • Molecular Weight : Approximately 416.43 g/mol
  • Structural Features : The compound features two methyl groups at positions 8 and 10, an oxo group at position 11, and a carbamate group attached to the nitrogen in the oxazepine ring.

Biological Activity Overview

Research has indicated that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit various biological activities. The biological activity of 2-((8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamoyl)phenyl acetate can be summarized as follows:

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds. For instance:

  • In vitro Studies : The compound was screened against the NCI 60 cell line panel and exhibited significant anti-proliferative activity across various cancer types. Notably, it demonstrated low cell growth promotion in leukemia (RPMI-8226), non-small-cell lung cancer (NCI-H522), and colon cancer (HCT-15) cell lines .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound's structure suggests potential interactions with cellular targets involved in growth regulation.
  • Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells through various pathways.

Case Studies

A few case studies highlight the biological activity of related compounds:

StudyCompoundFindings
Methyl (8,10-dimethyl-11-oxo...)Showed significant anti-proliferative effects on cancer cell lines including HeLa and colon cancer cells.
2-[(4-acetylphenyl)carbamoyl]phenyl acetateDisplayed considerable anti-cancer activity against multiple cell lines including melanoma and ovarian cancer .
Aspirin derivativesInvestigated for COX-independent effects that contribute to their anti-cancer properties.

Synthesis and Characterization

The synthesis of 2-((8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamoyl)phenyl acetate typically involves multi-step reactions that may include:

  • Formation of the dibenzo oxazepine core.
  • Introduction of the carbamate functionality.
  • Acetylation to yield the final product.

Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Dibenzo[b,f][1,4]oxazepine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound : 2-((8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamoyl)phenyl acetate 8,10-dimethyl; 2-carbamoylphenyl acetate 434.4 (calculated) Hypothesized enhanced solubility due to acetate group; potential CNS activity inferred from analogs
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide (8c) 10-ethyl; 7-(4-fluorophenyl)acetamide 406.4 (reported) 83% synthetic yield; fluorophenyl group may enhance metabolic stability
10-Ethyl-N-[(furan-2-yl)methyl]-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxamide 10-ethyl; 8-carboxamide with furan-methyl 405.4 (calculated) Furyl substituent may influence receptor binding via π-interactions
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzene-1-sulfonamide 8,10-dimethyl; 2-sulfonamide 422.5 Sulfonamide group introduces strong electron-withdrawing effects; potential protease inhibition

Key Observations :

  • Substituent Position : Activity is highly substituent-dependent. For example, fluorophenyl (8c) and chlorophenyl analogs (8d, 8e) in Table 1 exhibit varied synthetic yields (37–83%), suggesting differences in reaction efficiency .
  • Acetate vs. Sulfonamide : The target compound’s acetate group likely improves solubility, whereas sulfonamide derivatives (e.g., Table 1, entry 4) may enhance target binding via hydrogen bonding .

Thiazepine vs. Oxazepine Core Analogues

Replacing the oxygen atom in the 1,4-oxazepine core with sulfur generates dibenzo[b,f][1,4]thiazepines, which exhibit distinct electronic and steric properties.

Table 2: Comparison of Oxazepine and Thiazepine Derivatives

Compound Class Core Structure Example Compound Key Activities Reference
1,4-Oxazepines Oxygen atom at position 1 Target compound Anticonvulsant (analogs), psychoactive (inferred)
1,4-Thiazepines Sulfur atom at position 1 N-Benzyl-10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (16) D2 dopamine receptor antagonism (IC50 = 12 nM)

Key Observations :

  • Electronic Effects : Sulfur’s larger atomic size and lower electronegativity compared to oxygen may alter receptor binding. Thiazepine derivatives (e.g., compound 16) show potent D2 receptor antagonism, suggesting the oxazepine core may favor different targets .
  • Metabolic Stability : Thiazepines may exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation.

Bioactivity Comparison with Carbamazepine Analogs

The target compound’s tricyclic structure resembles carbamazepine, a known anticonvulsant. In contrast, nitro- and amino-substituted derivatives (e.g., compound 11 in ) show moderate neuroleptic effects .

Q & A

Q. How can degradation pathways be elucidated to improve formulation stability?

  • Answer :
  • Forced degradation : Expose to H₂O₂ (oxidative), NaOH (hydrolytic), or heat to simulate stress conditions .
  • Degradant characterization : Isolate via prep-HPLC and analyze with NMR/MS to identify cleavage sites (e.g., acetamide hydrolysis) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.